1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
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Overview
Description
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
Scientific Research Applications
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro has several applications in scientific research:
Textile Industry: Used as a finishing agent to improve fabric durability and resistance to wrinkling.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable, biocompatible networks.
Material Science: Research into its use as a precursor for advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
Comparison with Similar Compounds
Similar Compounds
Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.
Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.
Uniqueness
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.
Biological Activity
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid recognized for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent. This article explores the biological activity of BTCA, particularly when polymerized with 2,2-bis(hydroxymethyl)-1,3-propanediol and 3-hydroxy compounds. The focus will include toxicity studies, antimicrobial properties, and applications in medical and environmental contexts.
Chemical Structure and Properties
BTCA is characterized by its four carboxylic acid groups, which facilitate its reactivity and interaction with other compounds. The polymerization of BTCA with 2,2-bis(hydroxymethyl)-1,3-propanediol enhances its stability and functional properties. The resulting polymer exhibits improved cross-linking capabilities that are beneficial in various applications.
Acute Toxicity
A study conducted on the acute toxicity of BTCA revealed significant findings regarding its safety profile. The LD50 values for oral administration in rats were determined to be between 1.72 g/kg and 1.74 g/kg, indicating moderate toxicity. Symptoms observed at higher doses included severe diarrhea, hypoactivity, and significant internal organ congestion (Table 1) .
Dose (g/kg) | LD50 (g/kg) | Symptoms Observed |
---|---|---|
0.80 | - | Diarrhea |
1.26 | - | Diarrhea, hypoactivity |
1.59 | - | Diarrhea, malaise |
2.00 | 1.72-1.74 | Hypoactivity, hypersalivation |
3.17 | - | Fatalities with severe organ congestion |
Dermal and Inhalation Toxicity
In dermal toxicity studies involving rabbits, BTCA did not exhibit significant irritation (irritation index = 0.9) following exposure to high concentrations . Additionally, inhalation studies indicated no observable toxicity at ambient concentrations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of BTCA-based polymers. For instance, BTCA has been shown to effectively cross-link with cellulose fibers in cotton fabrics to create anti-wrinkle treatments that also possess antimicrobial characteristics . This dual functionality is attributed to the structural integrity provided by the polymerization process.
Applications in Textiles
BTCA is widely used as a formaldehyde-free cross-linking agent in the textile industry. It enhances the durability of cotton fabrics while imparting anti-wrinkle properties through a chemical reaction with cellulose . The effectiveness of this treatment can be quantified by examining the changes in chemical shifts observed via X-ray photoelectron spectroscopy (XPS), which indicate successful grafting of BTCA onto cellulose .
Environmental Impact
The polymerization of BTCA has also been explored for environmental remediation purposes. For example, BTCA-based nanosponges have been developed for the adsorption of cationic contaminants from water sources. These nanosponges demonstrated high removal efficiencies for pollutants such as paraquat and malachite green .
Case Studies
Case Study 1: Cotton Fabric Treatment
A study investigated the efficiency of BTCA in treating cotton fabrics for anti-wrinkle properties while evaluating its antimicrobial efficacy against common pathogens. The results indicated a significant reduction in bacterial load on treated fabrics compared to untreated controls .
Case Study 2: Water Purification
Research on BTCA-based nanosponges showed their potential in water purification applications by effectively removing cationic contaminants from aqueous solutions. The maximum adsorption capacities were reported at approximately 120 mg/g for paraquat under optimal conditions .
Properties
CAS No. |
101357-37-3 |
---|---|
Molecular Formula |
C27H49NO14 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChI Key |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Synonyms |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
Origin of Product |
United States |
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